molecular formula C20H26ClNO2 B4831980 1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine

1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine

Cat. No.: B4831980
M. Wt: 347.9 g/mol
InChI Key: JMRFJSRWEYXYRQ-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a chloronaphthalene moiety linked to a piperidine ring via an ethoxyethoxy bridge, makes it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: It serves as a probe in biochemical studies to investigate the interactions of chloronaphthalene derivatives with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets. The chloronaphthalene moiety is known to interact with aromatic amino acids in proteins, potentially affecting their function. The piperidine ring can modulate the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO2/c1-16-8-10-22(11-9-16)12-13-23-14-15-24-20-7-6-19(21)17-4-2-3-5-18(17)20/h2-7,16H,8-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRFJSRWEYXYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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